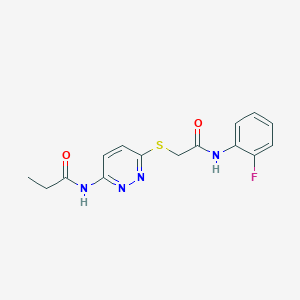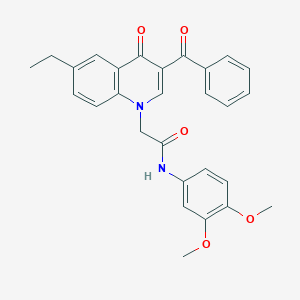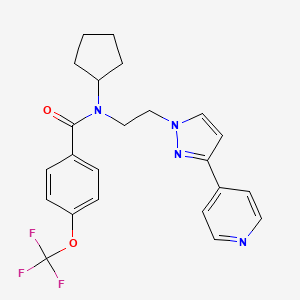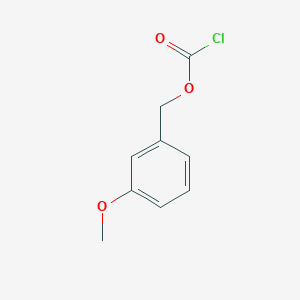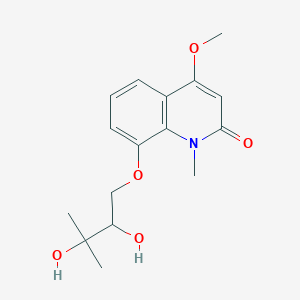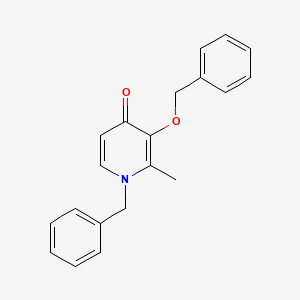
1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridinone derivatives is a topic of interest due to their physiological activities. For instance, a series of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives were synthesized through a multi-component reaction catalyzed by l-proline, which is noted for its environmental friendliness and high yield . Another paper describes the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, which could provide insights into the synthesis of related pyridinone compounds .
Molecular Structure Analysis
The molecular structure of pyridinone derivatives can be complex, as evidenced by the X-ray crystallography studies mentioned in the papers. For example, the structure of 1,4-bis(3-pyridyloxy)benzene was determined, showing the pyridine rings trans to each other and forming π-stacking interactions . Similarly, the crystal structure of novel pyrrolidene-2,5-dione derivatives was confirmed by X-ray crystal structure determination .
Chemical Reactions Analysis
The reactivity of pyridinone derivatives can lead to a variety of products. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents yielded diverse compounds such as 4H-pyrano[3,2-c]pyridines and 3,3′-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s . Another study explored the functionalization reactions of a pyrazole derivative with 2,3-diaminopyridine, which resulted in different products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure. The study of excess molar volumes of 2-pyrrolidinone mixtures with various solvents at different temperatures provides information on the volume behavior of these compounds . Additionally, the importance of hydrogen bonding in the solubility and stability of these compounds is highlighted in the structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Therapy
1-Benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone derivatives have been explored for their potential in Alzheimer's therapy. These molecules are designed to sequester, redistribute, and/or remove metal ions, which is crucial in treating neurodegenerative diseases like Alzheimer's. The multifunctional nature of these compounds, incorporating features like low toxicity metal chelation, antioxidant properties, and the ability to interfere with metal ion-induced amyloid peptide aggregation, makes them promising for targeting the metal-overloaded amyloid plaques in the Alzheimer's brain (Scott et al., 2011).
Synthesis of Functionalized Pyridines
These compounds are integral in the synthesis of various functionalized pyridines, which have a wide range of applications. For instance, reactions involving 4-hydroxy-6-methyl-2-pyridone, a related compound, have been shown to produce 4H-pyrano[3,2-c]pyridines and 3,3′-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s, indicating their versatility in chemical synthesis (Mekheimer et al., 1997).
HIV-1 Reverse Transcriptase Inhibitors
Pyridinone derivatives have been identified as specific inhibitors of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV-1 virus. This makes them potential candidates for antiviral drugs against HIV-1. Their specificity for HIV-1 RT activity and the ability to inhibit the spread of HIV-1 infection in cell culture highlight their significance in antiviral research (Goldman et al., 1991).
Intermediate in Synthesis of Fe III Chelators
An unexpected intermediate in the synthesis of substituted pyridones, which are known Fe III chelators, has been identified. These Fe III chelators have applications in treating conditions like iron overload in the body. Understanding the synthesis and structure of these intermediates is crucial for developing more effective chelating agents (Wireko et al., 1995).
Coordination Compounds for Metal Ions
The 1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone framework is used to create coordination compounds with metals like aluminum, gallium, and indium. These complexes have been characterized and studied for their partitioning behavior and potentiometry, providing insights into their potential applications in areas like metal ion sensing and removal (Zhang et al., 1991).
Eigenschaften
IUPAC Name |
1-benzyl-2-methyl-3-phenylmethoxypyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-16-20(23-15-18-10-6-3-7-11-18)19(22)12-13-21(16)14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVVEHZTXSHCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


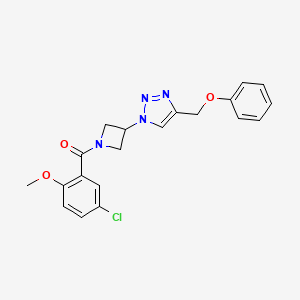
![1-[4-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3003659.png)
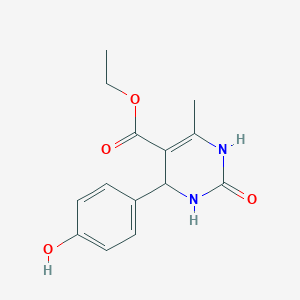
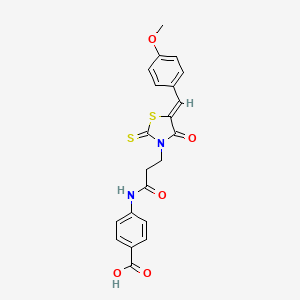
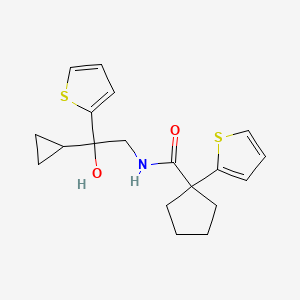

![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)
